[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid

Catalog No.
S2691780
CAS No.
327043-28-7
M.F
C7H6BrNO4
M. Wt
248.032
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid

CAS Number

327043-28-7

Product Name

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid

IUPAC Name

2-[(5-bromofuran-2-carbonyl)amino]acetic acid

Molecular Formula

C7H6BrNO4

Molecular Weight

248.032

InChI

InChI=1S/C7H6BrNO4/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11)

InChI Key

PJNCOIIIVHJMLY-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)C(=O)NCC(=O)O

Solubility

soluble

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is a complex organic compound characterized by multiple functional groups, including a furan ring, a bromine atom, a carboxylic acid group, and an amino group linked to an acetic acid moiety through a carbonyl group. Its molecular formula is C7_7H6_6BrNO4_4 with a molecular weight of approximately 248.03 g/mol . The presence of the furan ring imparts unique chemical properties, making it potentially interesting for various applications in medicinal chemistry and material science.

  • Carboxylic acids can be irritants and corrosive.
  • Bromo-substituted compounds may have similar health hazards as bromine itself, which can cause skin irritation, respiratory problems, and other health effects [].
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom on the furan ring can undergo nucleophilic substitution reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated esters to form amides.

These reactions make [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid a versatile intermediate in organic synthesis.

The synthesis of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid typically involves:

  • Formation of the Furan Ring: Starting from suitable precursors that allow for the construction of the furan structure.
  • Bromination: Introducing the bromine atom at the 5-position of the furan ring via electrophilic bromination.
  • Carbonylation: Incorporating the carbonyl group through reactions such as acylation.
  • Amidation: Finally, coupling the amino group with acetic acid derivatives to yield the target compound.

Detailed synthetic routes may vary based on available reagents and desired purity levels.

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting estrogen receptors.
  • Material Science: Due to its unique structural features, it may be useful in creating novel materials with specific properties.

Interaction studies involving [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid primarily focus on its binding affinity to biological targets such as estrogen receptors. Preliminary findings suggest that it may exert estrogenic effects, but comprehensive studies are necessary to fully understand its interaction profile and mechanism of action .

Several compounds share structural similarities with [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-furan-2-carboxylic acidContains a carboxylic acid groupLacks amino functionality
5-Chloro-furan-2-carbonyl-amino-acetic acidChlorine instead of bromineMay exhibit different biological activity
3-Amino-5-bromo-furan-2-carboxylic acidAmino group at a different positionPotentially altered reactivity

These compounds illustrate variations in halogen substitution and functional groups that can influence their chemical behavior and biological activity.

XLogP3

1.2

Dates

Modify: 2023-08-16

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